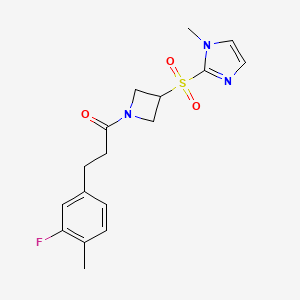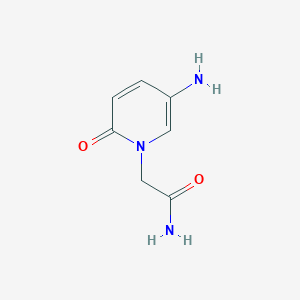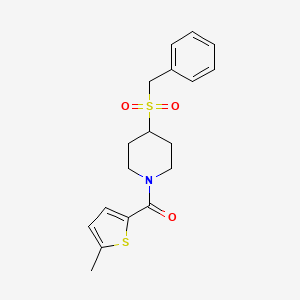![molecular formula C23H23N3O2S B2564734 2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3-(2-methylpropyl)-3,4-dihydroquinazolin-4-one CAS No. 1040646-59-0](/img/structure/B2564734.png)
2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3-(2-methylpropyl)-3,4-dihydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3-(2-methylpropyl)-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C23H23N3O2S and its molecular weight is 405.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Potential
Quinazolin-4(3H)-one derivatives have been synthesized and explored for various pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties. These compounds have demonstrated significant biological activities, suggesting their potential as leads for developing new therapeutic agents. For instance, novel isoxazole coupled quinazolin-4(3H)-one derivatives exhibited analgesic, anti-inflammatory, and antimicrobial activities with low to moderate ulcerogenic effects, indicating their therapeutic potential with reduced side effects (Saravanan, Alagarsamy, & Dineshkumar, 2013). Similarly, 2-(3-substituted propyl)-3-(2-methyl phenyl) quinazolin-4-(3H)-ones have shown promise as new classes of H1-antihistaminic agents, further demonstrating the versatility of quinazolinone derivatives in addressing a range of therapeutic needs (Alagarsamy & Parthiban, 2013).
Antitubercular Activity
Quinazolinone derivatives have also been identified as potent anti-tubercular agents. Synthesis, characterization, and docking studies of N-Methyl-2, 3-Dihydro Quinazolin-4-Ones linked 1,3-Thiazole hybrids demonstrated significant antibacterial activity against Mycobacterium tuberculosis, with some compounds displaying better activity than the reference drug Isoniazide (Nagaladinne, Hindustan, & Nayakanti, 2020). These findings suggest the potential of quinazolinone derivatives in developing new antitubercular therapies.
Anticancer and Antimicrobial Properties
Research on quinazolinone derivatives has expanded into anticancer and antimicrobial domains. For example, novel series of benzo[d]thiazolyl substituted-2-quinolone hybrids were synthesized and showed significant anticancer activity, particularly against MCF-7 and WRL68 cancer cells, alongside promising in vitro antibacterial activity (Bolakatti et al., 2020). These studies highlight the potential of quinazolinone derivatives in developing new treatments for cancer and bacterial infections.
Corrosion Inhibition
Beyond pharmacological applications, quinazolinone derivatives have been investigated as corrosion inhibitors for mild steel in acidic media. Experimental, DFT calculations, and MC simulations indicated that quinazolinone derivatives effectively protect mild steel against corrosion in HCl medium, demonstrating their potential industrial applications (Errahmany et al., 2020).
Eigenschaften
IUPAC Name |
2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-3-(2-methylpropyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c1-15(2)13-26-22(27)18-11-7-8-12-19(18)25-23(26)29-14-20-16(3)28-21(24-20)17-9-5-4-6-10-17/h4-12,15H,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHNVXIRENEZGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=CC=CC=C4C(=O)N3CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-9-(but-2-en-1-yl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2564652.png)
![Ethyl 4-[(4-methylquinolin-2-yl)amino]benzoate](/img/structure/B2564654.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2564655.png)
![2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2564656.png)
![N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2564658.png)

![5-(2,4-dichlorophenyl)-3-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B2564660.png)
![N-([2,4'-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide](/img/structure/B2564661.png)
![3-(3-chlorophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide](/img/structure/B2564665.png)
![[(1S,2R)-2-Methoxycyclohexyl]methanamine;hydrochloride](/img/structure/B2564667.png)
![N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2564669.png)

![2-chloro-6-fluoro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2564672.png)

